molecular formula C13H11Cl2N3OS2 B2839296 2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one CAS No. 851130-80-8

2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one

Cat. No.: B2839296
CAS No.: 851130-80-8
M. Wt: 360.27
InChI Key: POODTRHSMFAYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiadiazole compounds are a class of organic compounds that contain a thiadiazole ring, which is a heterocyclic compound with three carbon atoms, one sulfur atom, and two nitrogen atoms in a five-membered ring . They have been studied for their various biological activities .


Synthesis Analysis

Thiadiazole derivatives can be synthesized by the reaction of appropriate precursors in the presence of suitable reagents . For example, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized using various spectroscopic techniques, including UV, FT-IR, 13C-NMR, and 1H-NMR methods .


Chemical Reactions Analysis

Thiadiazole compounds can participate in various chemical reactions due to the presence of multiple reactive sites in their structure . They can undergo reactions such as cyclocondensation .


Physical and Chemical Properties Analysis

Thiadiazole compounds exhibit a range of physical and chemical properties depending on their structure. They can exhibit high stability, high porosity, and high fluorescence performance .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Research has focused on synthesizing and characterizing benzothiadiazine derivatives and related ring transformations, highlighting the versatility of these heterocyclic frameworks in organic synthesis. For example, cyclization of specific amides to benzothiadiazine derivatives under different conditions demonstrates the potential for creating diverse chemical entities with varying properties (Kalogirou et al., 2021).

Pharmacological Evaluations

  • Some derivatives have been synthesized and evaluated for central nervous system (CNS) activities, including antidepressant and anxiolytic properties. For instance, certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives showed comparable efficacy to known reference drugs, indicating the potential for developing new therapeutic agents (Clerici et al., 2001).

Anticonvulsant and Muscle Relaxant Activities

  • The anticonvulsant and muscle relaxant activities of new derivatives have been explored, showing promising results in preclinical models. This includes compounds with significant protection against tonic hind limb extension in maximal electroshock models and potent muscle relaxant activity in rodent models (Sharma et al., 2013).

Novel Hypnotic Agents

  • Research into new ultra-short acting hypnotic agents has led to the development of compounds with potent in vivo activity, rapid onset of action, and short duration, without noticeable side effects. These agents are explored for potential use in anesthesia induction and maintenance (El-Subbagh et al., 2008).

Molecular Modeling and Biological Evaluation

  • Advanced molecular modeling techniques have been employed to understand the interaction of thiadiazolo-diazepine analogs with biological targets, such as the GABAA receptor. This research aids in the design of compounds with specific pharmacological profiles, including short-acting hypnotic and neuromuscular blocking activities (El-Subbagh et al., 2016).

Mechanism of Action

The mechanism of action of thiadiazole compounds can vary depending on their structure and the type of biological activity they exhibit. For example, some thiadiazole-based compounds have been found to induce apoptosis in cancer cells .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with thiadiazole compounds depend on their specific structure and properties. Some thiadiazole compounds are known to be highly toxic organic pollutants .

Future Directions

The future research directions in the field of thiadiazole compounds could involve the design and synthesis of new thiadiazole derivatives with improved biological activities, the investigation of their mechanisms of action, and the development of safer and more efficient synthetic methods .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3OS2/c14-9-4-3-8(6-10(9)15)7-20-13-17-18-5-1-2-11(19)16-12(18)21-13/h3-4,6H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POODTRHSMFAYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)N=C(S2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.